molecular formula C9H9BrO2 B1322514 3-Bromo-2-ethoxybenzaldehyde CAS No. 1009091-82-0

3-Bromo-2-ethoxybenzaldehyde

Cat. No.: B1322514
CAS No.: 1009091-82-0
M. Wt: 229.07 g/mol
InChI Key: HYMCRTCUKJLPLB-UHFFFAOYSA-N
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Description

Significance of Brominated Aromatic Aldehydes in Organic Synthesis

Brominated aromatic aldehydes are crucial building blocks in the synthesis of a wide array of complex organic molecules. jalsnet.com Their importance stems from the unique reactivity conferred by the bromine atom and the aldehyde group. Bromo aromatics serve as key intermediates in the production of pharmaceuticals, agrochemicals, and other specialized chemical products. jalsnet.comchemimpex.com The carbon-bromine bond is a versatile functional group that can readily participate in a variety of chemical transformations.

Notably, aryl bromides are significant precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. researchgate.net They are also used in nucleophilic aromatic substitution reactions and for the preparation of organometallic reagents like Grignard reagents. researchgate.net The aldehyde group itself can undergo a multitude of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form new carbon-carbon bonds. The presence of both functionalities allows for sequential and selective modifications, providing a strategic advantage in multi-step syntheses. chemimpex.com Brominated aldehydes, for instance, have been identified as promising precursors for natural products and specialized ligands used in asymmetric catalysis. researchgate.net

Overview of Benzene (B151609) Derivatization Strategies

Benzene derivatization involves the introduction of functional groups onto the benzene ring, a fundamental practice in organic chemistry to create a vast range of aromatic compounds. These strategies can be broadly categorized. Electrophilic aromatic substitution is a classic method where an electrophile replaces a hydrogen atom on the aromatic ring. This includes reactions such as halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and acylation.

Another key strategy is the modification of existing substituents. For example, an aldehyde group can be transformed into numerous other functional groups. The presence of a substituent on the ring directs the position of subsequent substitutions to the ortho, meta, or para positions, an effect governed by the electronic properties of the initial group. Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions, whereas deactivating groups, which withdraw electron density, direct them to the meta position. aip.org

Modern derivatization strategies also include transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of C-C, C-N, and C-O bonds. researchgate.net Furthermore, directed ortho metalation and C-H activation are powerful techniques that enable functionalization at specific positions that might be difficult to achieve through classical electrophilic substitution. nih.gov Derivatization can also be employed to alter the physical properties of a molecule, such as volatility or solubility, which is particularly important in fields like flavor analysis. mdpi.comencyclopedia.pub

Research Landscape Pertaining to ortho-Substituted Bromobenzaldehydes

Once synthesized, ortho-substituted bromobenzaldehydes are valuable intermediates. For example, studies have explored the reactions of 2-bromobenzaldehydes with various nucleophiles. While electron-donating groups on the ring are well-tolerated in these reactions, electron-withdrawing groups can sometimes lead to moderate yields. reading.ac.uk The unique positioning of the bromo and aldehyde groups allows for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry. Research has also investigated nucleophilic aromatic substitution mechanisms for the dehalogenation of brominated aromatics. science.gov

Scope and Focus of Research on 3-Bromo-2-ethoxybenzaldehyde

This compound is a specific ortho-substituted benzaldehyde (B42025) derivative. While extensive, peer-reviewed research focusing solely on this compound is not widely available in the public domain, its chemical structure suggests its role as a specialized building block in organic synthesis. Its properties and potential applications can be inferred from the chemistry of analogous compounds such as 3-bromo-2-hydroxybenzaldehyde (B158676) and 3-bromo-4-methoxybenzaldehyde. chemimpex.comiucr.org

Research on this compound would likely concentrate on its use in the synthesis of more complex molecules, leveraging the reactivity of the aldehyde and the carbon-bromine bond. The ethoxy group at the 2-position and the bromine at the 3-position create a unique electronic and steric environment that can be exploited for selective transformations. The primary focus of research involving this compound is expected to be in the fields of medicinal chemistry and materials science, where novel organic molecules with precisely defined substitution patterns are required.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1009091-82-0 chemsrc.com, bldpharm.com
Molecular Formula C₉H₉BrO₂ chemsrc.com, bldpharm.com
Molecular Weight 229.07 g/mol chemsrc.com, bldpharm.com
PSA (Polar Surface Area) 26.30 Ų chemsrc.com

| LogP (Octanol-Water Partition Coefficient) | 2.66 | chemsrc.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMCRTCUKJLPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Bromo 2 Ethoxybenzaldehyde

Aldehyde Group Reactivity

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent polarity makes the aldehyde group susceptible to attack by nucleophiles, leading to a range of addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

The reduction of aldehydes to primary alcohols is a common and synthetically useful transformation. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice. In this reaction, the hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the carbonyl carbon of 3-bromo-2-ethoxybenzaldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or ethanol (B145695), yields (3-bromo-2-ethoxyphenyl)methanol.

The general reaction is as follows:

This compound + NaBH₄/Solvent → (3-Bromo-2-ethoxyphenyl)methanol

ReactantReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol(3-Bromo-2-ethoxyphenyl)methanol

This reduction is a highly efficient method for the preparation of the corresponding primary alcohol, which can serve as a versatile intermediate for further synthetic modifications.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a powerful method for forming carbon-carbon bonds. rjlbpcs.comrsc.orgijarsct.co.injetir.org In this reaction, an aldehyde without α-hydrogens, such as this compound, reacts with a ketone, like acetophenone (B1666503), in the presence of a base catalyst (e.g., NaOH). rjlbpcs.comrsc.orgjetir.org The base abstracts an acidic α-hydrogen from the ketone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a conjugated enone, known as a chalcone (B49325).

Specifically, the reaction of this compound with acetophenone produces (E)-1-(3-bromo-2-ethoxyphenyl)-3-phenylprop-2-en-1-one. This reaction can be carried out under both conventional solvent conditions and solvent-free "grinding" methods, the latter being a more environmentally friendly approach. rjlbpcs.comrsc.org

AldehydeKetoneCatalystReaction TypeProduct
This compoundAcetophenoneSodium Hydroxide (NaOH)Claisen-Schmidt Condensation(E)-1-(3-bromo-2-ethoxyphenyl)-3-phenylprop-2-en-1-one

The resulting chalcone derivatives are of significant interest due to their presence in various natural products and their wide range of biological activities. jetir.org

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are indispensable tools in organic synthesis for the formation of alkenes from carbonyl compounds. Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-bromo-2-ethoxy-3-vinylbenzene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that it generally provides the (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com For example, the reaction of this compound with the carbanion derived from triethyl phosphonoacetate would produce ethyl (E)-3-(3-bromo-2-ethoxyphenyl)acrylate. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction, simplifying product purification. wikipedia.org

ReactionReagentProduct Type
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Alkene
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., from Triethyl phosphonoacetate)(E)-Alkene

These olefination reactions provide a reliable and stereoselective means to convert the aldehyde functionality of this compound into a carbon-carbon double bond, opening up avenues for the synthesis of a wide range of vinyl-substituted aromatic compounds.

Condensation Reactions

Condensation reactions of aldehydes involve the reaction with a nucleophile, typically a nitrogen-based nucleophile, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

This compound readily undergoes condensation reactions with primary amines to form imines, which are also known as Schiff bases. globalconference.inforesearchgate.netnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate. globalconference.info The reaction is reversible and is often driven to completion by removing the water formed during the reaction.

For example, the reaction of this compound with a substituted aniline, such as 4-chloroaniline, in a suitable solvent like ethanol, would yield the corresponding N-(3-bromo-2-ethoxybenzylidene)-4-chloroaniline Schiff base.

AldehydeAmineProduct Type
This compoundPrimary Amine (e.g., Aniline)Imine (Schiff Base)

Schiff bases are a versatile class of compounds with applications in coordination chemistry and as intermediates in the synthesis of various biologically active molecules. researchgate.netresearchgate.netekb.eg

Synthesis of Hydrazone Compounds

The aldehyde functional group in this compound serves as a key site for condensation reactions. One of the most significant of these is the formation of hydrazones. Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 structure and are synthesized by the reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. nih.gov

The general synthesis involves heating a solution of the aldehyde, in this case, this compound, with a substituted hydrazine (such as phenylhydrazine (B124118) or a hydrazide) in a suitable solvent like ethanol or methanol. nih.govrsc.org The reaction is often catalyzed by a small amount of acid. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.

This reaction is a versatile method for creating more complex molecules with a range of potential applications, as the resulting hydrazone derivatives possess an azometine proton (-NHN=CH-), which is a key feature in various biologically active compounds. nih.gov The specific properties of the resulting hydrazone can be tuned by selecting different hydrazine derivatives for the condensation reaction. dergipark.org.tr

General Reaction Scheme:

This compound + R-NHNH₂ → this compound-hydrazone + H₂O

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-2-ethoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. rsc.org A variety of oxidizing agents can accomplish this conversion, ranging from strong, traditional oxidants to milder, more selective modern reagents.

Traditional methods often employ stoichiometric amounts of hazardous oxidants such as chromium(VI)-based reagents (e.g., Jones reagent) or potassium permanganate (B83412) (KMnO₄). rsc.org However, greener and more efficient protocols have been developed. These methods often utilize catalysts in conjunction with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. rsc.orgorganic-chemistry.org For instance, systems using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant can convert a wide range of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org Another approach involves the use of sodium perborate (B1237305) in acetic acid, which effectively oxidizes aromatic aldehydes. organic-chemistry.org The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups within the molecule. For this compound, a method that does not cleave the ether linkage or react with the bromo substituent would be preferred.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic properties of the existing substituents: the ethoxy group, the bromo group, and the aldehyde group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comlumenlearning.com The existing substituents on the ring determine the rate of the reaction and the position (regioselectivity) of the incoming electrophile. youtube.com

The directing effect of a substituent is its influence on the position of substitution for an incoming electrophile. pressbooks.pub

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group and an ortho, para-director. libretexts.org Although the oxygen atom is electronegative and withdraws electron density inductively (-I effect), its ability to donate a lone pair of electrons into the ring via resonance (+R effect) is far more significant. pressbooks.pub This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. pressbooks.pubyoutube.com

Bromo Substituent (-Br): Halogens like bromine are an interesting case. They are deactivating groups yet are ortho, para-directors. libretexts.org Their deactivating nature comes from the strong inductive electron withdrawal (-I effect) due to their high electronegativity, which pulls electron density from the ring and slows the rate of EAS. libretexts.org However, like the ethoxy group, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect, while weaker than their inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org

When multiple substituents are present on a ring, the most strongly activating group generally controls the regioselectivity of the reaction. masterorganicchemistry.com In this compound, the ethoxy group is a much stronger activating director than the bromo group is a deactivating director. Therefore, the ethoxy group will primarily determine the position of further electrophilic substitution.

The regioselectivity of an EAS reaction on this compound is a result of the combined electronic effects of all three substituents.

Ethoxy group (at C2): Strongly directs ortho and para. The para position is C6, and one ortho position is C4. The other ortho position (C1) is already substituted by the aldehyde.

Bromo group (at C3): Weakly directs ortho and para. The ortho positions are C2 and C4. The para position is C6.

Aldehyde group (at C1): This is a deactivating group and a meta-director due to both inductive and resonance electron withdrawal. It directs incoming electrophiles to the C3 and C5 positions.

Considering these effects, the powerful activating and directing influence of the ethoxy group at C2 dominates. It strongly activates the C4 (ortho) and C6 (para) positions. The bromo group also directs to these same positions. The deactivating aldehyde group directs to C3 (already substituted) and C5. The convergence of the directing effects of the ethoxy and bromo groups on positions 4 and 6 makes them the most probable sites for electrophilic attack. Steric hindrance from the adjacent bromo group might slightly disfavor substitution at the C4 position compared to the C6 position.

SubstituentPositionElectronic EffectDirecting Influence
Aldehyde (-CHO)C1-I, -R (Deactivating)meta (to C3, C5)
Ethoxy (-OCH₂CH₃)C2-I, +R (Activating)ortho, para (to C4, C6)
Bromo (-Br)C3-I, +R (Deactivating)ortho, para (to C2, C4, C6)
Overall Prediction The strongly activating ethoxy group governs regioselectivity.Substitution favored at C6 (para) and C4 (ortho) .

Nucleophilic Aromatic Substitution (SNAr) on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (in this case, the bromine atom) on an aromatic ring. The most common mechanism is the addition-elimination pathway. chemistrysteps.com This mechanism requires two key features on the aromatic ring:

A good leaving group (halides like bromide are suitable).

The presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho and/or para to the leaving group. chemistrysteps.comyoutube.com

These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the carbon bearing the leaving group. libretexts.org

In this compound, the bromine atom is at the C3 position. The substituents ortho to it are the ethoxy group (C2) and a hydrogen (C4). The substituent para to it is a hydrogen (C6). The ethoxy group is strongly electron-donating, which destabilizes the negative charge of the Meisenheimer complex. The aldehyde group is only moderately electron-withdrawing and is meta to the bromine, providing no resonance stabilization to the intermediate.

Due to the lack of strong electron-withdrawing groups at the ortho or para positions relative to the bromine atom, this compound is not expected to undergo SNAr via the addition-elimination mechanism under standard conditions. chemistrysteps.comyoutube.com Reactions might be possible under very harsh conditions or via an alternative elimination-addition (benzyne) mechanism if an extremely strong base, such as sodium amide (NaNH₂), is used to deprotonate a ring hydrogen. youtube.com

Organometallic Reactions

The presence of a carbon-bromine bond and an electrophilic aldehyde group makes this compound a valuable participant in organometallic reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds by coupling the aryl bromide with various organometallic or unsaturated partners. wikipedia.orgwikipedia.orgwikipedia.org The reactivity of the aryl halide in these couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to biaryl compounds or aryl-alkenes. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgharvard.edu

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would lead to the synthesis of substituted arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate. nrochemistry.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes under Heck conditions would yield 2-ethoxy-3-vinylbenzaldehyde derivatives. The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination. nih.govlibretexts.org

ReactionCoupling PartnerTypical Catalyst SystemGeneral Product Structure
SuzukiAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)2-Ethoxy-3-R-benzaldehyde
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)2-Ethoxy-3-(alkynyl)-benzaldehyde
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃)Substituted (E)-2-Ethoxy-3-vinylbenzaldehyde

Grignard and Organolithium Reagent Interactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack by strong carbon-based nucleophiles like Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.org These reagents are highly reactive and are powerful tools for forming new carbon-carbon bonds at the carbonyl carbon. adichemistry.comtaylorandfrancis.com

Interaction with the aldehyde group involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the carbonyl carbon. chemguide.co.uk This reaction breaks the carbon-oxygen pi bond, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. chemguide.co.uk

Alternatively, the bromine atom on the aromatic ring can itself be used to form an organometallic reagent. This is achieved through a metal-halogen exchange, for instance, by reacting this compound with magnesium metal to form a Grignard reagent, or with an alkyllithium reagent (like n-butyllithium) at low temperatures. msu.eduwvu.edu The resulting aryl Grignard or aryllithium reagent is a potent nucleophile and base. This in situ generated reagent can then react with various electrophiles. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield 2-ethoxy-3-formylbenzoic acid. adichemistry.com However, care must be taken as the newly formed organometallic center can potentially react with the aldehyde group of another molecule in the reaction mixture.

Reagent TypeReactive Site on SubstrateIntermediateFinal Product (after workup)
External Grignard (R-MgX) or Organolithium (R-Li)Aldehyde CarbonylMagnesium/Lithium AlkoxideSecondary Alcohol
Mg (to form Grignard)Carbon-Bromine BondArylmagnesium BromideReacts with electrophiles (e.g., CO₂ to give a carboxylic acid)
Alkyllithium (e.g., n-BuLi)Carbon-Bromine Bond (Halogen-Metal Exchange)AryllithiumReacts with electrophiles

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion allows for the strategic modification of a molecule to access a wider range of derivatives. Both the aldehyde and the bromo functionalities of this compound can be targeted for such transformations. ub.eduvanderbilt.edu

The aldehyde group is particularly versatile for derivatization.

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 3-bromo-2-ethoxybenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (3-bromo-2-ethoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Reductive Amination: This reaction converts the aldehyde into an amine. It typically proceeds via the formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate.

Wittig Reaction: The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). This allows for the synthesis of various vinyl-substituted derivatives.

Other Condensations: The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds or other nucleophiles to form a variety of products, including Schiff bases upon reaction with primary amines. nih.gov

The bromo group can also be the site of derivatization, primarily through the cross-coupling reactions discussed previously (Section 3.3.1), which replace the bromine with a new carbon-based substituent. Other transformations, such as nucleophilic aromatic substitution, are generally difficult for aryl bromides unless the ring is activated by strong electron-withdrawing groups, which is not the case here.

Target Functional GroupReaction TypeTypical ReagentsProduct Functional Group
AldehydeOxidationKMnO₄, CrO₃/H₂SO₄Carboxylic Acid
AldehydeReductionNaBH₄, LiAlH₄Primary Alcohol
AldehydeReductive AminationR-NH₂, reducing agent (e.g., NaBH₃CN)Amine
AldehydeWittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene
AldehydeSchiff Base FormationPrimary Amine (R-NH₂)Imine
BromoCross-Coupling (e.g., Suzuki)R-B(OH)₂, Pd catalyst, BaseAryl/Vinyl Substituent

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques provide a detailed view of the molecular framework and functional groups present in 3-Bromo-2-ethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected chemical shifts can be inferred from analyses of structurally similar compounds.

For ¹H NMR, the aromatic protons are expected to appear in the region of 7.0-8.0 ppm. The aldehyde proton should be significantly downfield, typically above 9.5 ppm, due to the deshielding effect of the carbonyl group. The ethoxy group protons would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃) in the upfield region, likely between 1.4 and 4.2 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the ethoxy group will be found in the upfield region of the spectrum. For comparison, the ¹³C NMR spectral data for the related compound 2-methoxybenzaldehyde (B41997) shows signals at δ 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, and 55.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO) > 9.5 Singlet
Aromatic (Ar-H) 7.0 - 8.0 Multiplets
Methylene (B1212753) (-OCH₂CH₃) ~4.1 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~190
Aromatic (C-O) ~158
Aromatic (C-Br) ~115
Aromatic (C-H & C-C) 110 - 140
Methylene (-OCH₂) ~65

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage would likely be observed in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. For the related 6-bromo-2,3-dimethoxybenzaldehyde, a characteristic C=O stretching vibration is observed at 1685 cm⁻¹. scielo.br

FT-Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Aldehyde C=O Stretching ~1700
Aromatic C=C Stretching 1600-1450
Ether C-O Stretching 1250-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands in the UV region. Typically, two main absorption bands are observed for benzaldehyde (B42025) derivatives: a strong band around 240-250 nm corresponding to the π → π* transition of the aromatic ring, and a weaker band around 280-290 nm attributed to the n → π* transition of the carbonyl group. The presence of the bromine and ethoxy substituents on the aromatic ring is likely to cause a bathochromic (red) shift of these absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₉BrO₂), the molecular ion peak [M]⁺ would be a doublet due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance. The expected molecular weights for these isotopic peaks would be approximately 228 and 230 g/mol .

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺). The ethoxy group can also fragment, leading to the loss of an ethyl radical ([M-29]⁺) or an ethylene (B1197577) molecule ([M-28]⁺). The presence of bromine would be evident in any fragment that retains it, appearing as a characteristic isotopic doublet.

Table 4: Expected Mass Spectrometry Fragments for this compound

Fragment Ion m/z (for ⁷⁹Br/⁸¹Br) Description
[C₉H₉BrO₂]⁺ 228/230 Molecular Ion [M]⁺
[C₉H₈BrO₂]⁺ 227/229 Loss of H radical [M-H]⁺
[C₈H₉BrO]⁺ 200/202 Loss of CO [M-CO]⁺
[C₇H₄BrO]⁺ 183/185 Loss of ethoxy radical

X-ray Crystallography of this compound and its Derivatives

Determination of Molecular Conformation and Planarity

While a crystal structure for this compound itself is not publicly available, studies on related substituted benzaldehydes provide valuable insights into its likely conformation. For example, the crystal structure of 2-(benzyloxy)-3-ethoxybenzaldehyde (B4395560) reveals details about the orientation of the substituents on the benzene (B151609) ring. rsc.org

It is expected that the benzene ring in this compound would be essentially planar. The aldehyde group may be slightly twisted out of the plane of the aromatic ring due to steric hindrance from the adjacent ethoxy group. The ethoxy group itself will adopt a conformation that minimizes steric interactions with the neighboring bromine atom and aldehyde group. The planarity and conformation are crucial for understanding the molecule's packing in the solid state and its intermolecular interactions. Studies on other bromo-substituted aromatic aldehydes have shown the importance of C-H···O and C-H···Br interactions in the crystal packing. rsc.org

Analysis of Intramolecular Hydrogen Bonding

In this compound, the potential for a conventional intramolecular hydrogen bond is limited due to the absence of a hydrogen bond donor group (like a hydroxyl or amine group) in a sterically favorable position relative to an acceptor. The ethoxy group's oxygen and the aldehyde's oxygen are both potential hydrogen bond acceptors, but there are no acidic protons within the molecule positioned to form a strong intramolecular hydrogen bond.

However, weaker C-H···O interactions may occur. Specifically, a weak intramolecular hydrogen bond could exist between the aldehyde hydrogen (C-H) and the oxygen of the adjacent ethoxy group. The geometry of the molecule, particularly the planarity of the benzene ring and the orientation of the aldehyde and ethoxy substituents, would dictate the feasibility and strength of such an interaction. The key parameters that would be determined from a crystal structure would be the H···O distance and the C-H···O angle. For a significant interaction, the H···O distance would be expected to be less than the sum of their van der Waals radii, and the C-H···O angle would ideally be close to 180 degrees.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the supramolecular assembly.

C-H···Br Interactions

Halogen bonds, particularly those involving bromine, are recognized as significant directional interactions in crystal engineering. In the crystal lattice of this compound, it is highly probable that C-H···Br interactions would be observed. These interactions involve a hydrogen atom from a C-H bond of one molecule interacting with the bromine atom of a neighboring molecule. Aromatic C-H bonds or aliphatic C-H bonds from the ethoxy group could participate as hydrogen bond donors. The strength and geometry of these interactions would be characterized by the H···Br distance and the C-H···Br angle, which would be obtainable from crystallographic data.

Chiroptical Properties (if applicable for chiral derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, in its ground state, it does not exhibit chiroptical properties such as optical rotation or circular dichroism. Chiroptical properties would only become relevant if the molecule were modified to introduce a chiral center, such as through the synthesis of chiral derivatives, or if it were placed in a chiral environment. As the scope of this article is solely on the parent compound, a discussion of chiroptical properties is not applicable.

Data Tables

Without experimental data from X-ray crystallography, it is not possible to generate interactive data tables with specific bond lengths, angles, and intermolecular distances. The following tables are placeholders to illustrate the type of data that would be presented had the information been available.

Table 1: Hypothetical Intramolecular C-H···O Hydrogen Bond Parameters

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C(aldehyde)H(aldehyde)O(ethoxy)N/AN/AN/AN/A

Table 2: Hypothetical Intermolecular Interaction Parameters

Interaction TypeDonor/Group 1Acceptor/Group 2Distance (Å)Angle (°)
C-H···BrC-H (aromatic)BrN/AN/A
π-stackingBenzene RingBenzene RingN/AN/A

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Calculations for compounds similar to 3-Bromo-2-ethoxybenzaldehyde are frequently performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a reliable balance of accuracy and computational cost for geometry, electronic properties, and vibrational frequencies. nih.govscielo.br

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable orientation of the ethoxy and aldehyde substituents relative to the benzene (B151609) ring. The planarity of the benzaldehyde (B42025) core is a key feature, and calculations focus on the dihedral angles defining the positions of the flexible ethoxy and aldehyde groups.

Conformational analysis, often performed by rotating key dihedral angles, can identify different stable conformers and the energy barriers between them. For substituted benzaldehydes, the rotational barrier around the phenyl-formyl bond is a parameter of interest as it relates to electronic delocalization between the ring and the carbonyl group. researchgate.net Optimized geometric parameters such as bond lengths and angles are calculated and can be compared with experimental data from X-ray crystallography of related structures.

Table 1: Representative Calculated Geometric Parameters for Substituted Benzaldehydes (Calculated at the B3LYP Level).
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O (aldehyde)~1.215
C-Br~1.910
C-O (ethoxy)~1.360
C-C (aromatic)1.390 - 1.410
Bond Angle (°)C-C-O (ethoxy)~118.5
C-C-Br~120.0
C-C=O (aldehyde)~124.5

Note: The values in Table 1 are representative examples derived from computational studies of various substituted benzaldehydes and are intended for illustrative purposes, as specific published data for this compound were not found.

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.commdpi.com

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites. For this compound, MESP analysis is expected to show a negative potential (red/yellow regions) around the electronegative oxygen atoms of the aldehyde and ethoxy groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms. researchgate.netmdpi.com

Table 2: Representative Calculated Electronic Properties for Substituted Benzaldehydes.
ParameterTypical Calculated Value (eV)
HOMO Energy-6.8 to -7.5
LUMO Energy-1.4 to -0.7
HOMO-LUMO Energy Gap (ΔE)5.4 to 6.8
Ionization Potential (I ≈ -EHOMO)6.8 to 7.5
Electron Affinity (A ≈ -ELUMO)0.7 to 1.4

Note: The values in Table 2 are representative examples from DFT studies on various substituted benzaldehydes and related aromatic compounds. mdpi.commdpi.com Specific data for this compound is not available in the cited literature.

DFT calculations are used to predict the vibrational spectra (Infrared and Raman) of molecules. Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. Calculated harmonic frequencies are often systematically higher than experimental values, and thus a scaling factor is typically applied to improve agreement. researchgate.net The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum.

For this compound, key vibrational modes of interest include the C=O stretch of the aldehyde group, C-Br stretching, C-O stretching of the ethoxy group, and various aromatic C-H and C=C vibrations.

Table 3: Representative Vibrational Frequencies for Key Functional Groups in Substituted Benzaldehydes.
Vibrational ModeTypical Calculated (Scaled) Wavenumber (cm⁻¹)Typical Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch (ethoxy)2990 - 28802980 - 2870
C=O Stretch (aldehyde)~1705~1700
Aromatic C=C Stretch1600 - 14501600 - 1450
C-O-C Asymmetric Stretch (ethoxy)~1250~1245
C-Br Stretch~650~640

Note: The frequency values in Table 3 are based on DFT calculations and experimental data for various substituted benzaldehydes. nih.govrasayanjournal.co.in They serve as illustrative examples.

Molecular Dynamics (MD) Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, offering a detailed view of conformational changes and intermolecular interactions in different phases, particularly in solution.

MD simulations are particularly useful for exploring how a solvent influences the conformational preferences of a molecule. rsc.orgnih.gov For this compound, simulations in explicit solvents (e.g., water, methanol (B129727), or chloroform) can reveal the solvent's impact on the rotational freedom of the ethoxy and aldehyde groups. The polarity of the solvent can affect the stability of different conformers by establishing specific solute-solvent interactions. aps.org Analysis of the simulation trajectories can quantify the population of different conformational states and the rate of transitions between them, providing a dynamic picture that is inaccessible to static quantum chemical calculations.

In the solution phase, this compound interacts with solvent molecules through various non-covalent forces. MD simulations can characterize these interactions in detail. rsc.orgchemicalbook.com Key analyses include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the aldehyde oxygen) on the solute. RDFs help to characterize the structure of the solvation shells.

Hydrogen Bond Analysis: The simulations can identify and quantify the lifetime of hydrogen bonds between the aldehyde oxygen (as a hydrogen bond acceptor) and protic solvent molecules.

Hydrophobic Interactions: The simulations can also shed light on the interactions between the nonpolar aromatic ring and solvent molecules.

Understanding these intermolecular forces is crucial for predicting the molecule's behavior in complex chemical and biological environments. rsc.orgchemicalbook.com

Reaction Mechanism Studies

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of reactants into products. rsc.org For a molecule like this compound, these studies would focus on reactions such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or oxidation of the aldehyde.

Transition state theory is a fundamental concept for understanding the rates of chemical reactions. fiveable.mefiveable.me The transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. fiveable.me Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one and only one imaginary vibrational frequency. github.iobath.ac.uk

The process of characterizing a transition state for a reaction involving this compound would involve:

Geometry Optimization: Proposing an initial geometry for the transition state and optimizing it using quantum mechanical methods.

Frequency Calculation: Performing a vibrational frequency analysis on the optimized geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state. github.io The eigenvector corresponding to this imaginary frequency indicates the motion of the atoms as the molecule traverses the transition state barrier. bath.ac.uk

For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O pi bond.

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction along its pathway from reactants to products. wikipedia.org Analysis of the reaction coordinate provides a detailed map of the energy changes and structural transformations that occur during a chemical reaction.

An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to map this pathway. bath.ac.uk Starting from the characterized transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward direction (towards products) and the reverse direction (towards reactants). wikipedia.org This generates a minimum energy path and confirms that the identified transition state correctly connects the desired reactants and products. The resulting energy profile visualizes the activation energies for the forward and reverse reactions.

For electrophilic aromatic substitution on this compound, the reaction coordinate would trace the approach of the electrophile, the formation of the sigma complex (a key intermediate), and the final departure of a proton to restore aromaticity. libretexts.org

Quantum Chemical Topology and Bonding Analysis (e.g., NBO analysis)

To understand the electronic structure and bonding characteristics of this compound, quantum chemical topology methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed. wikipedia.orguni-muenchen.de

NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that align with the chemist's intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides quantitative information about electron density distribution, atomic charges, and stabilizing donor-acceptor interactions within the molecule. nih.gov

While a specific NBO analysis for this compound is not available, data from analogous substituted aromatic compounds illustrates the insights that can be gained. For example, NBO analysis of five-membered heteroaromatic compounds has been used to quantify delocalization and aromaticity by examining the transfer of electron density from heteroatom lone pairs into the π-system. acs.org Such an analysis on this compound would reveal the polarization of the C-Br, C-O, and C=O bonds, the hybridization of the constituent atoms, and the extent of delocalization of the oxygen lone pairs into the benzene ring.

Table 1: Illustrative NBO Analysis Data for a Hypothetical Substituted Benzaldehyde

Interaction TypeDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π-conjugationLP (O-ethoxy)π* (C-C aromatic)5-15
Hyperconjugationσ (C-H)σ* (C-C)1-5
Resonanceπ (C=C)π* (C=O)20-40
Steric/ElectrostaticLP (O-carbonyl)RY* (C-bromo)< 0.5

Note: This table is illustrative and presents typical ranges of stabilization energies for interactions in substituted aromatic aldehydes. Actual values would require specific calculations for this compound.

Similarly, QTAIM defines atoms as regions in space based on the topology of the electron density. amercrystalassn.orgwiley-vch.de Analysis of bond critical points (BCPs) between atoms provides information on the nature of the chemical bond (e.g., covalent vs. ionic character). joaquinbarroso.com

Quantitative Structure-Activity Relationships (QSAR) in Scaffold Design (excluding biological activity discussion)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a set of compounds with a specific property. wikipedia.orgfiveable.me In the context of scaffold design, and excluding biological activity, these models are more accurately termed Quantitative Structure-Property Relationships (QSPR). wikipedia.org They are powerful tools for predicting the properties of novel, unsynthesized molecules and for rationally designing new chemical structures with desired characteristics. drugdesign.orgnih.gov

The development of a QSAR/QSPR model for a scaffold like this compound involves several steps:

Data Set Selection: A diverse set of molecules based on the core scaffold is chosen.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the property of interest. fiveable.me

Validation: The model's predictive power is rigorously tested to ensure its reliability. drugdesign.org

For scaffold design, QSPR models can be used to predict properties like solubility, melting point, or reactivity. For example, a model could be developed to predict the reactivity of the aldehyde group in a series of substituted benzaldehydes based on descriptors that quantify the electronic effects of the substituents. This allows for the in silico design of new derivatives with tailored reactivity profiles. researchgate.netresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR for Scaffold Design

Descriptor ClassExamplesProperty Represented
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesElectron distribution, Reactivity
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule
Topological Connectivity indices (e.g., Wiener index), Shape indicesMolecular branching and shape
Thermodynamic LogP (Partition coefficient), Solvation energyHydrophobicity, Solubility

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block

3-Bromo-2-ethoxybenzaldehyde is a quintessential example of a versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical transformations. This enables chemists to introduce molecular complexity in a controlled manner, building sophisticated structures from a relatively simple starting material.

The aldehyde functionality is a key feature that allows this compound to serve as a precursor for a wide array of heterocyclic compounds. Condensation reactions between the aldehyde and various nucleophiles, particularly those containing nitrogen or sulfur, are common strategies for ring formation. For instance, reaction with primary amines yields Schiff bases (imines), which are pivotal intermediates in the synthesis of heterocycles like quinolines, benzodiazepines, and imidazoles. While direct synthetic examples originating from this compound are specialized, the reactivity pattern is well-established for substituted benzaldehydes. The presence of the ethoxy and bromo groups on the resulting heterocyclic framework provides further opportunities for diversification, making it a valuable scaffold for creating libraries of novel compounds.

The synthesis of polysubstituted aromatic compounds is crucial in the development of pharmaceuticals, agrochemicals, and functional materials. libretexts.org this compound is an excellent intermediate for this purpose, allowing for the precise introduction of additional substituents onto the benzene (B151609) ring.

The existing substituents guide the position of new groups introduced via electrophilic aromatic substitution. For example, nitration of structurally similar bromo-fluorobenzaldehydes has been shown to proceed with high regioselectivity, yielding tetra-substituted aromatic products. rsc.org These products can be further elaborated through subsequent reactions. rsc.org

Furthermore, the bromine atom is arguably its most versatile functional group for derivatization. It serves as a reactive site for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide variety of molecular fragments. This capability is fundamental to modern synthetic strategies for constructing complex organic molecules from simpler precursors. nih.gov

Table 1: Representative Transformations for the Synthesis of Substituted Aromatics
Starting Material AnalogueReaction TypeReagentsResulting Structure
Bromo-fluorobenzaldehydeElectrophilic NitrationH₂SO₄/HNO₃Nitro-bromo-fluorobenzaldehyde rsc.org
3-Bromo-anisoleFormylationVilsmeier-HaackBromo-methoxybenzaldehyde
1-Bromo-2-nitrobenzeneBuchwald-Hartwig CouplingSubstituted Aniline, Pd catalystNonsymmetrically substituted diarylamine nih.gov
Aryl BromideSuzuki CouplingArylboronic acid, Pd catalystBiaryl compound
Aryl BromideSonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl-alkyne compound

Utilization in Scaffold Development for Chemical Libraries

In medicinal chemistry and drug discovery, a molecular scaffold is a core structure from which a library of related compounds can be synthesized. nih.gov The goal is to create a diverse set of molecules that can be screened for biological activity against a specific target. The multi-functional nature of this compound makes it an ideal starting point for scaffold development.

Research into novel EGFR-kinase inhibitors has demonstrated the utility of tetra-orthogonally-substituted aromatic scaffolds derived from regioisomers of bromo-fluorobenzaldehyde. rsc.org By starting with such a scaffold, chemists can systematically modify each position (the aldehyde, the halogen, and other sites on the ring) to explore the structure-activity relationship (SAR) of the resulting compounds. rsc.org For example, the aldehyde can be converted to an amine via reductive amination, the bromine can be replaced using a Suzuki coupling, and a nitro group can be reduced to an amine and acylated. This systematic approach allows for the generation of a large and diverse chemical library from a single, well-designed starting scaffold. rsc.org

Applications in Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal ion surrounded by molecules or anions, known as ligands. The development of novel ligands is crucial for advancing this field, with applications in catalysis, sensing, and materials science. Derivatives of this compound, particularly its hydroxyl analogue, are effective precursors for synthesizing sophisticated ligands.

The most common application of salicylaldehyde (B1680747) derivatives in coordination chemistry is in the synthesis of Schiff base ligands. nih.gov These ligands are typically formed through the condensation reaction of an aldehyde with a primary amine. While the ethoxy group in this compound can be used directly, it is often the de-ethylated analogue, 3-bromo-2-hydroxybenzaldehyde (B158676) (3-bromosalicylaldehyde), that is employed. The resulting Schiff base ligands possess nitrogen and oxygen donor atoms that can effectively chelate to a metal ion, forming a stable complex. The presence of the bromine atom on the ligand backbone offers a site for post-synthesis modification of the complex or can be used to tune its electronic properties.

Ligands derived from 3-bromo-2-hydroxybenzaldehyde have been used to form stable complexes with a variety of transition metals. nih.gov For example, Schiff base complexes derived from this molecule have been reported for metals such as titanium, zinc, and chromium. nih.gov A manganese(II) coordination polymer has also been synthesized using 3-bromo-2-hydroxybenzaldehyde as a primary ligand. semanticscholar.org

Characterization of these metal complexes is typically performed using techniques such as single-crystal X-ray diffraction, which provides precise information about the coordination geometry and the three-dimensional structure of the molecule. In the case of the manganese(II) polymer, X-ray diffraction revealed that each Mn(II) ion is six-coordinated, adopting a distorted octahedral geometry. semanticscholar.org The study of these complexes is important for understanding fundamental principles of coordination chemistry and for developing new catalysts and functional materials.

Table 2: Examples of Metal Complexes with Ligands Derived from 3-Bromosalicylaldehyde
Metal IonLigand PrecursorAncillary LigandResulting Complex/PolymerCoordination GeometryReference
Mn(II)3-Bromo-2-hydroxybenzaldehyde2-Aminopyrimidine[Mn(L1)(L2)₂]nDistorted Octahedral semanticscholar.org
Ti(IV)Schiff base from 3-Bromo-2-hydroxybenzaldehydeNot specifiedTitanium ComplexNot specified nih.gov
Zn(II)Schiff base from 3-Bromo-2-hydroxybenzaldehydeNot specifiedZinc ComplexNot specified nih.gov
Cr(III)Schiff base from 3-Bromo-2-hydroxybenzaldehydeNot specifiedChromium ComplexNot specified nih.gov

Potential as Precursors for Functional Materials

There is currently no available scientific literature that describes the use of this compound in the synthesis of polymers or nanomaterials. Research in the field of polymer chemistry often utilizes bifunctional or polyfunctional monomers to build polymer chains. While derivatives of benzaldehyde (B42025) are used in polymer synthesis, the specific reactive pathways involving this compound for polymerization have not been reported.

Similarly, the synthesis of nanomaterials often requires specific precursors that can be directed to form nanoscale structures. There are no research findings that indicate this compound has been investigated or utilized for such purposes.

The synthesis of dyes and pigments frequently involves the reaction of aromatic aldehydes with other molecules to create extended conjugated systems responsible for color. For instance, azo dyes are a significant class of colorants, but their synthesis typically starts from aromatic amines. While aldehydes can be used to form other classes of dyes, such as diarylmethane or triarylmethane dyes, there is no specific mention in the scientific literature of this compound being used for this purpose.

The functional groups present in this compound could theoretically be modified to produce dye or pigment structures. For example, the aldehyde could undergo condensation reactions. However, without specific research data, any discussion of its role in dye and pigment synthesis would be purely speculative.

Advanced Topics and Future Research Directions

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

One promising approach involves the use of masked aldehyde functionalities, such as stable aluminum hemiaminals, which can be formed from Weinreb amides. acs.org This intermediate protects the reactive aldehyde group, allowing for subsequent cross-coupling reactions with organometallic reagents before being unmasked. rug.nlacs.org This strategy offers a pathway to diverse derivatives with high selectivity. Another area of development is the refinement of formylation reactions. While methods like the formylation of meta-bromoanisole exist, they can suffer from low selectivity. google.com Future pathways may explore novel catalytic systems that can precisely direct formylation to the desired position on a substituted benzene (B151609) ring, thereby improving the efficiency of the synthesis of precursors to 3-Bromo-2-ethoxybenzaldehyde.

Exploration of Unconventional Reaction Media and Catalysis

In line with the principles of green chemistry, research is increasingly directed towards replacing conventional organic solvents with more environmentally benign alternatives. uniroma1.it The exploration of unconventional reaction media for the synthesis of this compound and its precursors is a key future direction. Aqueous reaction media, for example, are being successfully employed for certain cross-coupling reactions, facilitated by specialized catalyst systems. researchgate.net The use of water as a solvent not only reduces environmental impact but can also offer unique reactivity and selectivity.

Catalysis is another focal point for innovation. The development of heterogeneous catalysts, such as metal nanoparticles dispersed on solid supports, offers significant advantages. unive.it These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both economically and environmentally beneficial. unive.it For instance, supported molybdenum catalysts have been used for the selective oxidation of alcohols to aldehydes, a key transformation in benzaldehyde (B42025) synthesis. unive.it Future research could develop tailored heterogeneous catalysts for the specific transformations needed to produce this compound, potentially in continuous-flow systems that enhance efficiency and safety. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse molecules. researchgate.net this compound is an ideal scaffold for combinatorial synthesis due to its two distinct reactive sites: the aldehyde group and the bromine atom. The aldehyde can undergo a wide range of reactions, such as reductive amination, Wittig reactions, and condensations, while the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity.

This dual functionality allows for the systematic and parallel synthesis of a vast array of derivatives. scribd.com By reacting this compound with different sets of building blocks in a high-throughput format, extensive chemical libraries can be constructed. researchgate.net These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties, accelerating the discovery of new lead compounds in drug development or novel materials for electronic applications. scribd.com

Integration of Computational Design in Reaction Optimization and Material Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. In silico techniques can be used to model reaction pathways, predict outcomes, and design novel molecules with specific properties, thereby reducing the need for extensive empirical experimentation. nih.gov

For the synthesis of this compound, quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms. scielo.br This allows for the optimization of reaction conditions to improve yield and selectivity. Computational tools can also be used to evaluate and design catalysts with enhanced activity and stability for specific transformations. usda.gov

In the context of material discovery, molecular docking and dynamics simulations can predict how derivatives of this compound might interact with biological targets like proteins or enzymes. nih.gov This is crucial for designing new therapeutic agents. Furthermore, computational methods can predict the electronic and photophysical properties of novel materials derived from this compound, guiding the synthesis of next-generation organic electronics.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.org This approach aligns perfectly with the principles of green chemistry by maximizing atom economy and minimizing waste. rsc.org The aldehyde functionality of this compound makes it an excellent candidate for various MCRs.

Future research will likely explore the use of this compound in well-established MCRs to rapidly construct complex molecular architectures. This strategy provides a powerful and sustainable route to novel heterocyclic compounds and other intricate structures that would otherwise require lengthy, multi-step syntheses.

Multicomponent Reaction Potential Reactants with this compound Resulting Product Class
Ugi Reaction An amine, a carboxylic acid, and an isocyanide α-Acylamino carboxamides
Biginelli Reaction A β-ketoester and urea (B33335) or thiourea Dihydropyrimidinones
Passerini Reaction A carboxylic acid and an isocyanide α-Acyloxy carboxamides
Mannich Reaction An amine and an enolizable carbonyl compound β-Amino carbonyl compounds

Sustainability Considerations in Synthesis and Application Development

Sustainability is a critical consideration in modern chemical synthesis and manufacturing. The environmental impact of a chemical process can be quantitatively assessed using various green chemistry metrics. nih.govsemanticscholar.org For the synthesis of this compound, future research will focus on developing pathways that are not only efficient but also environmentally sustainable.

Key metrics such as Atom Economy (AE), E-Factor (which quantifies waste generated), and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a synthetic route. mdpi.comresearchgate.net The goal is to design processes with high atom economy, low E-Factors, and low PMI, indicating minimal waste and efficient use of materials. mdpi.comtamu.edu This involves choosing reactions that are inherently atom-economical, reducing the use of auxiliary substances like solvents and purification media, and improving reaction yields. nih.govsemanticscholar.org

The following table provides a hypothetical comparison between a traditional and a "greener" synthetic pathway, illustrating how these metrics guide the development of more sustainable processes.

Metric Traditional Pathway "Greener" Pathway Sustainability Goal
Atom Economy (AE) Moderate (~60%) High (>85%) Maximize incorporation of reactant atoms into the final product.
E-Factor High (>25) Low (<10) Minimize the total mass of waste generated per mass of product.
Process Mass Intensity (PMI) High (>50) Low (<20) Minimize the total mass input (raw materials, solvents, etc.) per mass of product. mdpi.com
Solvent Choice Chlorinated solvents Water, bio-solvents Use of non-toxic, renewable, and recyclable solvents.
Number of Steps 4-5 steps 1-2 steps (One-pot) Reduce energy consumption, material loss, and waste from intermediate purifications. nih.gov

By focusing on these advanced topics, the scientific community can continue to develop innovative, efficient, and sustainable methods for the synthesis and application of this compound, paving the way for new discoveries in science and technology.

Q & A

Q. Basic Laboratory Practice

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Measures : Immediate access to eye wash stations and safety showers is mandatory .
    Training : Regular sessions on SDS interpretation, PPE compatibility, and spill management are advised .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Data Analysis
Contradictions often arise from variations in assay conditions or structural analogs. For example, bromo-methoxy derivatives show divergent enzyme inhibition profiles due to substituent positioning .
Methodological Approach :

  • Structural Validation : Confirm compound purity via NMR and X-ray crystallography (e.g., RMSD <0.03 Å for planar structures) .
  • Assay Standardization : Replicate studies under controlled pH, temperature, and solvent systems.
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from validated pharmacological models .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Advanced Structural Analysis

  • X-Ray Crystallography : Resolves intramolecular hydrogen bonding (O···O: ~2.64 Å) and π-stacking interactions (centroid distance: ~3.75 Å) .
  • FTIR/NMR : Identify aldehyde (C=O stretch: ~1700 cm⁻¹) and bromine substituents (¹H NMR: δ 10.2 ppm for aldehyde proton) .
    Data Table :
ParameterValue (3-Bromo-2-hydroxybenzaldehyde)Reference Compound (3,5-Dibromo analog)
O···O Distance (Å)2.63642.597–2.713
π-Stacking Distance3.7523.5–4.0
RMSD (Planarity)0.0271<0.03

How does this compound serve as an intermediate in pharmaceutical synthesis?

Medicinal Chemistry Application
The compound is a precursor for Schiff base ligands in metal coordination complexes (e.g., Zn²⁺ or Cr³⁺) with potential antiviral and anticancer activity .
Case Study :

  • Antiviral Derivatives : Brominated benzaldehydes are coupled with amines to form inhibitors of viral proteases .
  • Anticancer Agents : Structural analogs exhibit cytotoxicity via intercalation or topoisomerase inhibition .

What are the best practices for storing this compound to ensure stability?

Q. Basic Laboratory Management

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at ambient temperatures.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation.
  • Shelf Life : Monitor via periodic HPLC analysis; discard if purity drops below 95% .

How can researchers validate the purity of this compound for mechanistic studies?

Q. Advanced Analytical Workflow

  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229).
  • Elemental Analysis : Match experimental C/H/Br ratios to theoretical values (±0.3%) .

What are the limitations of using this compound in cross-coupling reactions?

Q. Advanced Synthetic Challenges

  • Steric Hindrance : The ethoxy group at position 2 may reduce reactivity in Suzuki-Miyaura couplings.
  • Competing Side Reactions : Aldehyde oxidation or debromination under harsh conditions (e.g., Pd catalysis at high temps).
    Mitigation : Use bulky phosphine ligands or low-temperature protocols to preserve functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.